Cas no 84560-00-9 (n-Amylcyclopentanol)

n-Amylcyclopentanol is a cyclic alcohol with the molecular formula C10H20O, characterized by a cyclopentane ring substituted with an n-amyl group and a hydroxyl group. This compound exhibits moderate polarity and solubility in organic solvents, making it suitable for use as an intermediate in organic synthesis and specialty chemical applications. Its structure allows for functionalization at both the hydroxyl and alkyl positions, enabling versatility in reactions such as esterification or etherification. n-Amylcyclopentanol may also serve as a precursor in fragrance and flavor formulations due to its potential aromatic properties. The compound's stability under standard conditions ensures reliable handling in laboratory and industrial settings.
n-Amylcyclopentanol structure
n-Amylcyclopentanol structure
Product Name:n-Amylcyclopentanol
CAS No:84560-00-9
MF:C10H20O
MW:156.265203475952
CID:723549
PubChem ID:3019960
Update Time:2026-04-29

n-Amylcyclopentanol Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanol,2-pentyl-
    • 2-pentylcyclopentan-1-ol
    • n-Amylcyclopentanol

n-Amylcyclopentanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on n-Amylcyclopentanol

Comprehensive Guide to n-Amylcyclopentanol (CAS No. 84560-00-9): Properties, Applications, and Industry Insights

n-Amylcyclopentanol (CAS No. 84560-00-9) is a versatile organic compound widely used in fragrances, flavors, and specialty chemical formulations. This cyclic alcohol, also known as 1-Cyclopentyl-1-pentanol, combines the structural features of cyclopentane and amyl alcohol, offering unique physicochemical properties. With growing interest in sustainable aroma chemicals and bio-based intermediates, this compound has gained attention for its balanced olfactory profile and functional versatility.

The molecular structure of n-Amylcyclopentanol features a five-membered cyclopentyl ring attached to a linear pentanol chain, contributing to its moderate polarity and controlled volatility. Analytical studies show a boiling point range of 220-225°C and a density of approximately 0.91 g/cm³ at 20°C, making it suitable for high-performance fragrance compounding. Recent advancements in green chemistry synthesis routes have improved its production efficiency while reducing environmental impact, addressing the industry's demand for eco-friendly specialty chemicals.

In perfumery applications, n-Amylcyclopentanol serves as a long-lasting middle note with woody-amber undertones, often blended with modern synthetic musks and floral bases. Its stability in alkaline conditions makes it particularly valuable for soap and detergent fragrances, where it demonstrates superior longevity compared to many natural alternatives. The compound's low irritation potential has been confirmed through recent dermatological studies, supporting its use in cosmetic formulations and personal care products.

The flavor industry utilizes n-Amylcyclopentanol as a flavor modifier in certain fruit and spice profiles, where it contributes subtle herbaceous nuances at ppm concentrations. Regulatory evaluations by IFRA and FEMA have established safe usage levels, with current research focusing on its potential as a natural-identical flavor component. This aligns with consumer trends toward clean-label ingredients and transparent sourcing in food products.

Industrial applications of n-Amylcyclopentanol include its use as a high-boiling solvent in specialty coatings and as an intermediate in pharmaceutical synthesis. Recent patent literature describes its incorporation into polymeric plasticizers and lubricant additives, where its cyclic structure enhances thermal stability. Analytical methods such as GC-MS profiling and HPLC purity testing have been optimized for quality control, ensuring batch-to-batch consistency for demanding applications.

Market analysis indicates growing demand for n-Amylcyclopentanol in Asia-Pacific fragrance hubs, driven by expanding premium personal care markets. Manufacturers are responding with capacity expansions and process optimizations to meet this demand while maintaining competitive pricing. The compound's REACH compliance status and biodegradability profile position it favorably in regions with stringent chemical regulations, particularly in the EU and North America.

Technical challenges in handling n-Amylcyclopentanol primarily relate to its viscosity management at lower temperatures and moisture sensitivity during storage. Best practices recommend nitrogen blanketing and stainless steel containers to maintain product quality. Recent innovations in microencapsulation techniques have expanded its utility in controlled-release applications, opening new possibilities in functional textiles and household products.

Future research directions for n-Amylcyclopentanol include exploring its potential as a bio-based platform chemical and investigating enantioselective synthesis methods to produce optically active variants. The compound's structural flexibility suggests opportunities in advanced material science, particularly in designing specialty polymers with tailored properties. As analytical techniques advance, previously uncharacterized minor impurities and isomeric variants are being identified, leading to refined specifications for niche applications.

Environmental fate studies demonstrate that n-Amylcyclopentanol undergoes aerobic biodegradation within 28 days under standard test conditions, with no evidence of bioaccumulation potential. These findings support its classification as a sustainable chemical choice compared to persistent alternatives. Life cycle assessment (LCA) studies are currently underway to quantify its carbon footprint across different production pathways, responding to industry needs for climate-conscious sourcing.

For researchers and product developers, n-Amylcyclopentanol offers an interesting case study in structure-odor relationships, with its cyclopentyl moiety contributing significantly to its olfactory characteristics. Computational chemistry approaches are being applied to model its molecular interactions with olfactory receptors, contributing to the broader understanding of fragrance molecular design. These insights are valuable for the development of next-generation aroma chemicals with enhanced performance and sustainability profiles.

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